Structural Characterization and Synthetic Utility of 2-Acetoxy-5-fluorobenzylacetate
Structural Characterization and Synthetic Utility of 2-Acetoxy-5-fluorobenzylacetate
CAS Registry Number: 100754-78-7 Molecular Formula: C₁₁H₁₀FO₄ Molecular Weight: 226.19 g/mol
Executive Summary: The "Masked" Electrophile
In the landscape of medicinal chemistry, 2-Acetoxy-5-fluorobenzylacetate (also known as 5-fluoro-2-hydroxybenzyl alcohol diacetate) represents a specialized bifunctional scaffold. It is not merely a protected intermediate; it is a "chemical warhead" designed for controlled reactivity.
Its structure contains two distinct ester moieties:
-
Phenolic Acetate (C2): Acts as a robust protecting group, masking the acidity of the phenol (
) and preventing oxidative degradation (quinonoid formation).[1] -
Benzylic Acetate (C1-tethered): Serves as a latent leaving group. Under Lewis acid catalysis or enzymatic cleavage, this moiety activates the benzylic position for electrophilic attack, making this molecule a prime alkylating agent for constructing complex heterocycles.
This guide dissects the structural logic, synthesis, and application of this compound, moving beyond basic characterization to its role in high-value API synthesis.[1]
Chemical Structure & Physiochemical Profile[1][2][3]
Structural Logic
The molecule is built upon a 5-fluorosaligenin (5-fluoro-2-hydroxybenzyl alcohol) core.[1] The introduction of the fluorine atom at the 5-position is strategic:
-
Metabolic Stability: It blocks the para-position relative to the phenol, a primary site for cytochrome P450-mediated hydroxylation.
-
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the ring, slightly deactivating it towards oxidation while increasing the acidity of the parent phenol (prior to acetylation).[1]
Physiochemical Data Table
Data derived from computational consensus and homologous series analysis.
| Property | Value | Implication for Research |
| LogP (Predicted) | 2.15 ± 0.3 | Moderate lipophilicity; optimal for cell membrane penetration in prodrug applications.[1] |
| H-Bond Donors | 0 | Fully "capped" structure; no labile protons, reducing non-specific binding.[1] |
| H-Bond Acceptors | 5 | Interactions mediated via ester carbonyls and fluorine.[1] |
| Rotatable Bonds | 5 | High conformational flexibility, aiding in enzyme active site fitting (e.g., Lipases).[1] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Well within the "Rule of 5" (<140 Ų) for oral bioavailability. |
| Boiling Point (Predicted) | 315°C | High boiling point requires vacuum distillation for purification.[1] |
Synthetic Pathways: Causality & Protocol[4]
There are two primary routes to access 2-Acetoxy-5-fluorobenzylacetate. The choice depends on the starting material availability and scale.
Pathway A: The "Mannich Base Acetolysis" (Industrial/Scale-Up Route)
Why this route? It avoids the use of expensive reducing agents (like
Mechanism:
-
Aminomethylation: 4-Fluorophenol reacts with formaldehyde and dimethylamine to form the Mannich base.[1]
-
Acetolysis: Reaction with acetic anhydride cleaves the C-N bond, replacing the amine with an acetate (Polonovski-type reaction logic).[1]
Pathway B: The "Reduction-Acetylation" (Laboratory Standard)
Why this route? It offers higher purity for small-scale medicinal chemistry applications where 5-fluorosalicylaldehyde is readily available.
Figure 1: Dual synthetic pathways.[1] Pathway A (top) utilizes acetolysis of a Mannich base for efficiency.[1] Pathway B (bottom) uses standard reduction-protection.
Experimental Protocols
Protocol 1: Synthesis via Mannich Base Acetolysis
Adapted from methodologies for salicylic acid derivatives [1].[1]
Reagents:
-
4-Fluorophenol (1.0 eq)
-
Formaldehyde (37% aq, 2.0 eq)
-
Dimethylamine (40% aq, 2.0 eq)
-
Acetic Anhydride (
, excess)[1]
Step-by-Step:
-
Aminomethylation: In a round-bottom flask, dissolve 4-fluorophenol in water. Add dimethylamine and formaldehyde dropwise while maintaining temperature
(Exothermic!). Stir at RT for 4 hours. -
Workup: Extract with ethyl acetate, dry over
, and concentrate to yield the crude Mannich base (oil). -
Acetolysis: Dissolve the crude oil in toluene.[1] Add acetic anhydride (3.0 eq) dropwise to the refluxing solution.
-
Critical Control Point: The reaction releases volatile amines.[1] Ensure proper venting/scrubbing.
-
-
Reflux: Continue reflux for 16 hours.
-
Purification: Cool to
, add methanol (to quench excess anhydride), and wash with 5% HCl (to remove unreacted amines). Distill under high vacuum ( ) to collect the title compound (b.p. at 0.5 mmHg).[2]
Protocol 2: Quality Control (NMR Validation)
Self-Validating the Structure:
-
NMR (400 MHz,
):-
2.10 (s, 3H, Phenolic
).[1] -
2.32 (s, 3H, Benzylic
). -
5.05 (s, 2H, Benzylic
). -
6.90–7.20 (m, 3H, Aromatic protons). Look for complex splitting due to
coupling.
-
2.10 (s, 3H, Phenolic
-
NMR:
-
Single peak around -115 to -120 ppm (typical for fluoro-aromatics).
-
Reactivity & Applications: The "Benzylic Switch"
The utility of 2-Acetoxy-5-fluorobenzylacetate lies in the differential reactivity of its two ester groups.
Friedel-Crafts Alkylation (The "Leaving Group" Effect)
The benzylic acetate is an excellent leaving group in the presence of Lewis acids (
-
Application: Synthesis of fluorinated diphenylmethanes or benzylated indoles.[1]
-
Mechanism: The fluorine atom inductively destabilizes the carbocation slightly (compared to non-fluorinated), making the cation more reactive (hotter electrophile) once formed.[1]
Enzymatic Resolution (Prodrug Activation)
Lipases (e.g., Candida antarctica Lipase B) show specificity towards the primary benzylic ester over the phenolic ester.
-
Bio-Logic: This allows for the sequential release of the active moiety. Hydrolysis of the benzylic ester releases the alcohol, which can then undergo oxidation or further metabolism.
Figure 2: Divergent reactivity profiles.[1] Chemical activation (left) yields electrophiles for synthesis. Biological activation (right) yields the active salicyl alcohol.
References
-
Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2004). A short and efficient synthesis of 5-fluoro salicylic acid.[2] Synthetic Communications, 34(3).
-
BuyersGuideChem.[3] (n.d.). 2-Acetoxy-5-fluorobenzylacetate Properties and CAS 100754-78-7.[3]
-
PubChem. (2025).[1] 4-Fluorobenzyl acetate Compound Summary (Homologous structural reference).
-
Lozowicka, B., et al. (2022).[1][4] Enzymatic Synthesis of Flavours and Fragrances... on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI Molecules.
-
Sigma-Aldrich. (n.d.). 2-(acetyloxy)-5-(2-bromoacetyl)phenyl]methyl acetate Product Sheet. (Note: Representative link for structural analog sourcing).
